molecular formula C17H13N3O2S B10971352 2-(4-ethoxyphenyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one

2-(4-ethoxyphenyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one

Cat. No.: B10971352
M. Wt: 323.4 g/mol
InChI Key: CIGDWFRHKVZDKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-ethoxyphenyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one is a heterocyclic compound that belongs to the class of thiadiazoloquinazolines. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. Its unique structure, which combines a thiadiazole ring with a quinazoline moiety, imparts distinctive chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethoxyphenyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one typically involves the cyclocondensation of 2-aminobenzamide with 4-ethoxybenzoyl chloride in the presence of a suitable base, such as triethylamine. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired product .

  • Step 1: Formation of Intermediate

      Reactants: 2-aminobenzamide, 4-ethoxybenzoyl chloride

      Conditions: Triethylamine, dichloromethane, room temperature

      :

      Reaction: 2-aminobenzamide+4-ethoxybenzoyl chlorideIntermediate\text{2-aminobenzamide} + \text{4-ethoxybenzoyl chloride} \rightarrow \text{Intermediate} 2-aminobenzamide+4-ethoxybenzoyl chloride→Intermediate

  • Step 2: Cyclization

      Conditions: Reflux, ethanol

      :

      Reaction: IntermediateThis compound\text{Intermediate} \rightarrow \text{this compound} Intermediate→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction parameters to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the quinazoline moiety, potentially converting it to a dihydroquinazoline derivative.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogens (Br₂, Cl₂), nitrating agents (HNO₃)

Major Products Formed

    Oxidation: 4-ethoxybenzaldehyde, 4-ethoxybenzoic acid

    Reduction: Dihydroquinazoline derivatives

    Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

2-(4-ethoxyphenyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one has been explored for various scientific research applications:

Mechanism of Action

The mechanism by which 2-(4-ethoxyphenyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one exerts its effects involves interaction with specific molecular targets, such as enzymes or receptors. For instance, in medicinal applications, it may inhibit tyrosine kinases, leading to the disruption of signaling pathways essential for cancer cell survival and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to its analogs, 2-(4-ethoxyphenyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one exhibits unique electronic properties due to the ethoxy group, which can influence its reactivity and interaction with biological targets. This makes it particularly interesting for applications requiring specific electronic characteristics or biological activity profiles .

Properties

Molecular Formula

C17H13N3O2S

Molecular Weight

323.4 g/mol

IUPAC Name

2-(4-ethoxyphenyl)-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one

InChI

InChI=1S/C17H13N3O2S/c1-2-22-12-9-7-11(8-10-12)15-19-20-16(21)13-5-3-4-6-14(13)18-17(20)23-15/h3-10H,2H2,1H3

InChI Key

CIGDWFRHKVZDKR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN3C(=O)C4=CC=CC=C4N=C3S2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.